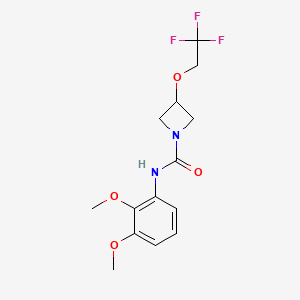

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O4/c1-21-11-5-3-4-10(12(11)22-2)18-13(20)19-6-9(7-19)23-8-14(15,16)17/h3-5,9H,6-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRKUYHOKUSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H18F3N3O4

- Molecular Weight : 377.34 g/mol

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring is known for its ability to modulate enzyme activity and receptor interactions. Specifically:

- Azetidine Ring : This structure can influence the compound's binding affinity to specific enzymes or receptors involved in various metabolic pathways.

- Trifluoroethoxy Group : This moiety enhances lipophilicity and membrane permeability, facilitating cellular uptake and bioavailability.

- Dimethoxyphenyl Group : This group may enhance the compound's interaction with target proteins, potentially leading to increased therapeutic efficacy.

Anticancer Properties

Azetidine derivatives have been explored for their anticancer effects. Studies have shown that certain azetidinones can induce apoptosis in cancer cells and inhibit tumor growth. For example:

- Mechanism of Action : These compounds may interfere with cell cycle regulation and promote programmed cell death in malignant cells.

- Case Studies : In vitro studies on structurally related compounds demonstrated their ability to inhibit proliferation in various cancer cell lines.

Case Study Overview

A study investigating the cytotoxic effects of azetidinone derivatives revealed promising results:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 10 | Apoptosis induction |

| Compound B | Prostate Cancer | 15 | Cell cycle arrest |

While specific data on this compound is not available, these findings highlight the potential for similar compounds to exhibit anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The compound’s structural uniqueness lies in its azetidine core, which distinguishes it from larger heterocycles like piperidine or furopyridine derivatives. For example:

- Furo[2,3-b]pyridine Derivatives (e.g., compounds in –4): These feature a fused bicyclic core with a trifluoroethylamino group. The larger aromatic system may enhance π-π stacking but reduce metabolic stability compared to the compact azetidine .

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Pharmacological Implications

While direct activity data for the target compound is unavailable, fluorinated analogs in demonstrate enhanced bioavailability and target engagement. The trifluoroethoxy group’s electron-withdrawing effects may improve membrane permeability compared to non-fluorinated ethers . However, the azetidine’s rigidity could limit binding to flexible binding pockets, unlike piperidine-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.